molecular formula C10H13NO2 B13891575 4-(Trimethylazaniumyl)benzoate CAS No. 33046-28-5

4-(Trimethylazaniumyl)benzoate

Cat. No.: B13891575
CAS No.: 33046-28-5
M. Wt: 179.22 g/mol
InChI Key: XPULRSZBSCQUTI-UHFFFAOYSA-N
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Description

4-(Trimethylammonio)benzoate is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid where the carboxyl group is replaced by a trimethylammonium group. This compound is known for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylammonio)benzoate typically involves the reaction of benzoic acid derivatives with trimethylamine. One common method is the methylation of 4-aminobenzoic acid using a methylation reagent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 4-(Trimethylammonio)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylammonio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid, amines, and various substituted benzoates depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(Trimethylammonio)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trimethylammonio)benzoate involves its interaction with biological membranes. The compound’s zwitterionic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylammonio)phenylacetate
  • 4-(Trimethylammonio)benzenesulfonate
  • 4-(Trimethylammonio)benzylamine

Uniqueness

4-(Trimethylammonio)benzoate is unique due to its specific structural features and zwitterionic nature. Compared to similar compounds, it offers distinct advantages in terms of membrane interaction and stability in various chemical environments .

Properties

CAS No.

33046-28-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(trimethylazaniumyl)benzoate

InChI

InChI=1S/C10H13NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3

InChI Key

XPULRSZBSCQUTI-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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